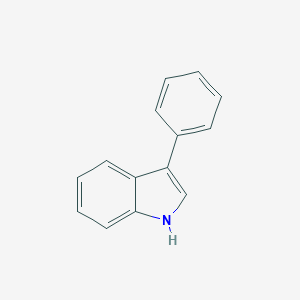

3-Phenyl-1H-indole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNGTBLWFCRXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164538 | |

| Record name | 3-Phenylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-16-1 | |

| Record name | 3-Phenylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1504-16-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7676CPK41G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 3-Phenyl-1H-indole (CAS No. 1504-16-1), a key heterocyclic compound with applications in medicinal chemistry and materials science. The information is presented to facilitate research and development, with a focus on quantitative data, experimental methodologies, and logical workflows.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and metabolic stability.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁N | [1][2][3] |

| Molecular Weight | 193.24 g/mol | [1][2][4] |

| Appearance | Off-white to yellow solid | [2][3][5] |

| Melting Point | 82–85 °C; 109 °C; 278 °C | [1][2][5] |

| Boiling Point | 394 °C @ 760 mmHg; 226 °C @ 14 Torr | [1][2][6] |

| Density | 1.156 g/cm³ | [1][6] |

| Flash Point | 177.3 °C | [1] |

| pKa (Predicted) | 16.74 ± 0.30 | [2] |

| logP (XLogP3) | 3.9 | [4] |

Note: Discrepancies in reported melting points may be due to different polymorphic forms or measurement conditions.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

| Technique | Data | Source |

| ¹H NMR | (400 MHz, CDCl₃) δ: 8.20 (1H, bs), 7.95 (1H, d, J = 8.0 Hz), 7.67 (2H, dt, J = 8.0, 1.5 Hz), 7.48–7.39 (3H, m), 7.36 (1H, d, J = 2.5 Hz), 7.32–7.16 (3H, m) | [5] |

| ¹³C NMR | (101 MHz, CDCl₃) δ: 136.7, 135.6, 128.7 (2C), 127.5 (2C), 125.9, 125.8, 122.4, 121.7, 120.3, 119.8, 118.4, 111.4 | [5] |

| HRMS (ESI) | m/z calculated for C₁₄H₁₀N [M − H]⁻: 192.0819; found: 192.0834 | [5] |

| GC-MS | m/z: 193 [M]⁺ | [7] |

Experimental Protocols

The determination of the physicochemical properties listed above relies on standardized experimental techniques. These protocols are fundamental to ensuring data accuracy and reproducibility.

3.1. Synthesis and Purification

A common synthesis method involves a palladium-catalyzed reaction.[5]

-

General Procedure: In a screw-cap vial, a mixture of Pd(OAc)₂ (5 mol%), dppm (5 mol%), LiOH·H₂O (3.0 mmol), an appropriate aryl-halide (1.20 mmol), and indole (1.0 mmol) in degassed H₂O (2 mL) is stirred vigorously at 110 °C for 18 hours.[5]

-

Workup: The cooled reaction mixture is partitioned between 1M HCl and ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.[5]

-

Purification: The final product is purified by flash column chromatography on silica gel.[5]

3.2. Melting Point Determination

The melting point is a crucial indicator of purity.

-

Methodology: The melting point is measured using a calibrated melting point apparatus.[5][8] A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[8]

3.3. Boiling Point Determination

Boiling point is a key physical constant for liquids and can be determined for solids under reduced pressure.

-

Methodology: Simple distillation is a standard method for determining the boiling point of organic liquids.[8] The compound is heated in a flask, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured by a thermometer.[8]

3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

-

Methodology: ¹H and ¹³C NMR spectra are typically acquired on a high-field spectrometer (e.g., 400 MHz).[5] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.[9][10]

3.5. Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

-

Methodology: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) can provide highly accurate mass measurements.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is also used to analyze the compound, confirming its molecular weight.[7]

Visualization of Experimental Workflow

The logical flow for the characterization of this compound can be visualized as follows. This workflow ensures a systematic approach from synthesis to the determination of key physicochemical and structural properties.

Caption: Experimental workflow for characterizing this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. 3-phenylindole | 1504-16-1 [chemicalbook.com]

- 3. 2023é渡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]

- 4. 3-Phenylindole | C14H11N | CID 96502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 3-Phenyl-1H-indole (CAS: 1504-16-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3-Phenyl-1H-indole, CAS number 1504-16-1. It details the compound's physicochemical properties, spectroscopic characterization, a well-established synthesis protocol, and known biological activities, with a particular focus on its antimycobacterial properties. All quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Visual diagrams generated using Graphviz are included to illustrate synthesis and characterization workflows, providing a clear and concise guide for scientific and research applications.

Core Physicochemical and Structural Properties

This compound is an organic compound featuring an indole scaffold with a phenyl group substituted at the 3-position.[1] This structure serves as a versatile building block for more complex molecules in organic synthesis and medicinal chemistry.[1][2] The compound is typically a white or off-white to yellow solid and is relatively stable under standard room temperature conditions when stored in a dry, sealed container.[3][4][5] It exhibits moderate solubility in organic solvents.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1504-16-1 | [6] |

| Molecular Formula | C₁₄H₁₁N | [1][4] |

| Molecular Weight | 193.24 g/mol | [1][6] |

| IUPAC Name | This compound | [4][6] |

| Appearance | White to light yellow solid | [3][5] |

| Melting Point | 82–85 °C | [3] |

| 109 °C | [7][8] | |

| Boiling Point | 394 °C at 760 mmHg | [9] |

| 226 °C at 14 Torr | [7] | |

| InChI Key | XZNGTBLWFCRXKR-UHFFFAOYSA-N | [4][6] |

| SMILES | c1ccc(cc1)c1c[nH]c2ccccc12 | [1] |

Note: Discrepancies in reported melting points may be due to different measurement conditions or sample purity.

Spectroscopic Characterization

The structural identity of this compound has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed proton (¹H) and carbon-13 (¹³C) NMR data have been reported, providing a definitive structural fingerprint of the molecule.[3]

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source |

| 8.20 | bs | - | 1H (NH) | [3] |

| 7.95 | d | 8.0 | 1H (Ar-H) | [3] |

| 7.67 | dt | 8.0, 1.5 | 2H (Ar-H) | [3] |

| 7.48–7.39 | m | - | 3H (Ar-H) | [3] |

| 7.36 | d | 2.5 | 1H (Ar-H) | [3] |

| 7.32–7.16 | m | - | 3H (Ar-H) | [3] |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Frequency: 101 MHz)

| Chemical Shift (δ) ppm | Assignment | Source |

| 136.7 | Aromatic C | [3] |

| 135.6 | Aromatic C | [3] |

| 128.7 | Aromatic C (2C) | [3] |

| 127.5 | Aromatic C (2C) | [3] |

| 125.9 | Aromatic C | [3] |

| 125.8 | Aromatic C | [3] |

| 122.4 | Aromatic C | [3] |

| 121.7 | Aromatic C | [3] |

| 120.3 | Aromatic C | [3] |

| 119.8 | Aromatic C | [3] |

| 118.4 | Aromatic C | [3] |

| 111.4 | Aromatic C | [3] |

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of the molecule.

Table 4: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Calculated m/z | Observed m/z | Source |

| HRMS | ESI | [M-H]⁻ 192.0819 | 192.0834 | [3] |

| GC-MS | EI | [M]⁺ 193 | 193 | [6][10] |

Synthesis Protocol: Palladium-Catalyzed Direct Arylation

A highly regioselective and efficient method for the synthesis of this compound involves the direct C-H functionalization of indole with an aryl halide.[3] This palladium-catalyzed procedure uses water as the solvent, offering a more environmentally benign approach.[3]

Experimental Protocol

Materials and Reagents:

-

Indole (1.0 mmol)

-

Aryl halide (e.g., iodobenzene) (1.20 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (11.3 mg, 0.05 mmol, 5 mol%)

-

Bis(diphenylphosphino)methane (dppm) (19.2 mg, 0.05 mmol, 5 mol%)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (126 mg, 3.00 mmol)

-

Degassed H₂O (2 mL)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

Procedure:

-

In a screw-cap vial, combine Pd(OAc)₂ (5 mol%), dppm (5 mol%), LiOH·H₂O (3.00 mmol), the selected aryl halide (1.20 mmol), and indole (1.0 mmol).[3]

-

Add degassed H₂O (2 mL) to the vial.[3]

-

Seal the vial and stir the mixture vigorously at 110 °C for 18-24 hours.[3][11]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[3]

-

After completion, cool the reaction mixture to room temperature.[3]

-

Partition the mixture between 1M HCl (20 mL) and ethyl acetate (20 mL).[3]

-

Separate the layers and extract the aqueous layer further with ethyl acetate (4 x 20 mL).[3]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound as a white solid.[3] A reported yield for this specific compound is 77%.[3]

Biological Activity and Applications

The indole scaffold is a prominent feature in many biologically active compounds.[3] this compound and its derivatives have been investigated for various therapeutic applications, most notably as antimycobacterial and antibacterial agents.

Antimycobacterial Activity

Recent studies have highlighted the potential of this compound derivatives as inhibitors of Mycobacterium tuberculosis (Mtb) growth.[3][11] A series of synthesized 3-phenyl-1H-indoles demonstrated activity against drug-susceptible Mtb strains, and certain optimized derivatives were also effective against multidrug-resistant (MDR) strains.[3][12] One derivative, compound 3r (5-chloro-3-(4-methoxyphenyl)-1H-indole), exhibited a Minimum Inhibitory Concentration (MIC) of 19.4 µM against the Mtb H37Rv strain and showed bacteriostatic effects over 21 days.[3] Time-kill kinetic studies revealed that some compounds in this class possess bactericidal activity at concentrations near their MIC.[3][11] Importantly, select compounds showed no apparent cytotoxicity or genotoxicity in mammalian cell lines (HepG2 and Vero), suggesting a favorable preliminary safety profile.[3][11]

Other Biological Activities

Beyond its antimycobacterial potential, this compound has been reported to possess general antibacterial activity against pathogens such as Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus, and the fungus Candida albicans.[1] Additionally, various derivatives have been synthesized and explored for antimalarial properties.[13]

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[4][14]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][14]

Standard laboratory safety protocols should be followed when handling this compound. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[15] Work should be conducted in a well-ventilated area or a fume hood to avoid the formation and inhalation of dust.[15]

General Characterization Workflow

The comprehensive characterization of a newly synthesized batch of this compound follows a standard logical progression to confirm its purity and structural identity.

Conclusion

This compound (CAS: 1504-16-1) is a well-characterized compound with significant potential as a scaffold in medicinal chemistry and organic synthesis. Its straightforward, regioselective synthesis via palladium-catalyzed direct arylation makes it readily accessible. The demonstrated antimycobacterial activity of its derivatives, coupled with a promising initial safety profile for select compounds, marks it as a valuable starting point for the development of new therapeutics against tuberculosis and other infectious diseases. This guide provides the core technical data and protocols necessary for its effective use in a research and development setting.

References

- 1. CAS 1504-16-1: 3-phenylindole | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1504-16-1 [sigmaaldrich.com]

- 5. 2023é渡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]

- 6. 3-Phenylindole | C14H11N | CID 96502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-phenylindole | 1504-16-1 [chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. americanelements.com [americanelements.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antimycobacterial Activity of 3-Phenyl-1 H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1504-16-1 | this compound | Aryls | Ambeed.com [ambeed.com]

- 15. acrospharma.co.kr [acrospharma.co.kr]

Biological significance of the 3-phenylindole scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-phenylindole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging with a wide array of biological targets. This guide provides a comprehensive overview of the multifaceted biological significance of this scaffold, detailing its therapeutic potential across various disease areas, including cancer, inflammation, and infectious diseases. The information presented herein is intended to serve as a valuable resource for researchers actively involved in the design and development of novel therapeutics based on this versatile chemical entity.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

The 3-phenylindole core has been extensively explored for its potent anticancer properties, acting through diverse mechanisms of action. A significant body of research highlights its role as a tubulin polymerization inhibitor, a modulator of key signaling pathways, and an inducer of apoptosis.

Inhibition of Tubulin Polymerization

A primary mechanism by which 3-phenylindole derivatives exert their anticancer effects is through the disruption of microtubule dynamics. By binding to the colchicine site on β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.

Table 1: Anticancer Activity of 3-Phenylindole Derivatives (Tubulin Polymerization Inhibitors)

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231 (Breast) | 0.035 | [1] |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MCF-7 (Breast) | - | [1] |

| Indole-thiosemicarbazone hybrid | A-549 (Lung) | - | [2] |

| Indole-thiosemicarbazone hybrid | Hep-G2 (Liver) | - | [2] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Test compound dissolved in DMSO

-

Positive control (e.g., Colchicine)

-

Negative control (DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Dispense the tubulin/GTP solution into pre-warmed (37°C) 96-well plate.

-

Add the test compound at various concentrations to the respective wells. Include positive and negative controls.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the increase in absorbance at 340 nm every minute for at least 60 minutes.

-

The inhibitory activity is determined by comparing the polymerization curves of the test compound with the controls.

Visualization: Tubulin Polymerization and Inhibition

Caption: Inhibition of microtubule polymerization by 3-phenylindole derivatives.

Kinase Inhibition

Certain 3-phenylindole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src kinase.

Table 2: Kinase Inhibitory Activity of 3-Phenylindole Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

| Unsubstituted phenyl derivative | c-Src | 50.6 | [3] |

| 3-Nitrophenyl derivative | c-Src | 58.3 | [3] |

| Indole-pyrimidine conjugate | VEGFR-2 | - | [4] |

Experimental Protocol: VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

ATP

-

VEGFR-2 specific peptide substrate

-

Test compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of the test compound in the appropriate buffer.

-

In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

The IC50 value is calculated from the dose-response curve.

Visualization: VEGFR-2 Signaling Pathway Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a 3-phenylindole derivative.

Induction of Apoptosis

3-Phenylindole derivatives can trigger programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of a cascade of caspases and modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.

Experimental Protocol: Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

Materials:

-

Caspase-Glo® 3/7 Assay Reagent

-

Cultured cells (adherent or suspension)

-

White-walled multiwell plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with the 3-phenylindole compound for the desired time.

-

Equilibrate the plate and its contents to room temperature.

-

Add Caspase-Glo® 3/7 Reagent directly to each well (100 µL per well for a 96-well plate).

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate at room temperature for 1 to 2 hours.

-

Measure the luminescence of each sample using a plate-reading luminometer.

-

An increase in luminescence indicates an increase in caspase-3/7 activity.

Visualization: Apoptosis Signaling Pathway

Caption: Induction of the intrinsic apoptosis pathway by a 3-phenylindole derivative.

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

The 3-phenylindole scaffold has been successfully utilized to develop potent anti-inflammatory agents. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

Cyclooxygenase (COX) Inhibition

Derivatives of 3-phenylindole have been shown to inhibit both COX-1 and COX-2 isoforms. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Table 3: Anti-inflammatory Activity of 3-Phenylindole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| (4-chlorophenyl)-(5-methanesulfonyl-3-methyl-2-phenyl-indol-1-yl)-methanone | - | - | [5] |

| Benzoyl derivative of 3-methyl-2-phenylindole | - | - | [5] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins (e.g., PGE₂) from arachidonic acid by COX enzymes.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound

-

PGE₂ ELISA kit

Procedure:

-

In a reaction tube, combine the reaction buffer, heme, and the COX enzyme.

-

Add the test compound at various concentrations and pre-incubate.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specific time (e.g., 2 minutes).

-

Stop the reaction (e.g., by adding a solution of stannous chloride).

-

Quantify the amount of PGE₂ produced using an ELISA kit according to the manufacturer's instructions.

-

The IC50 value is determined from the dose-response curve.

Visualization: Cyclooxygenase Pathway and Inhibition

Caption: Inhibition of the cyclooxygenase pathway by 3-phenylindole derivatives.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 3-phenylindole scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.

Antibacterial and Antifungal Activity

Several studies have reported the synthesis and evaluation of 3-phenylindole derivatives with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 4: Antimicrobial Activity of 3-Phenylindole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3-phenyl-1H-indole derivative | Mycobacterium tuberculosis H37Rv | 8.4 - 129.4 | [2][6] |

| Indole-thiadiazole derivative | Staphylococcus aureus | 3.125 | [7] |

| Indole-triazole derivative | Escherichia coli | 3.125 | [7] |

| Indole-triazole derivative | Candida krusei | 3.125 | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial or fungal inoculum standardized to 0.5 McFarland

-

Test compound

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension (final concentration ~5 x 10⁵ CFU/mL).

-

Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Antiviral Activity: A Potential Weapon Against Viral Infections

The 3-phenylindole scaffold has also been investigated for its antiviral properties, with some derivatives showing activity against a range of viruses.

Table 5: Antiviral Activity of 3-Phenylindole Derivatives

| Compound | Virus | IC50 (µM) | Reference |

| Indole-2-carboxylate derivative | Influenza A (H1N1) | 7.53 | [8] |

| Indole-2-carboxylate derivative | Influenza B | 13.00 | [8] |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., MDCK for influenza)

-

Virus stock of known titer

-

Test compound

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Seed host cells in multi-well plates and grow to confluency.

-

Infect the cell monolayers with a standardized amount of virus.

-

After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium containing various concentrations of the test compound.

-

Incubate the plates until plaques are visible.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Visualization: General Workflow for In Vitro Anticancer Drug Screening

Caption: A generalized workflow for in vitro screening of anticancer compounds.

Conclusion

The 3-phenylindole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its ability to interact with a diverse range of biological targets has led to the discovery of potent anticancer, anti-inflammatory, antimicrobial, and antiviral compounds. The continued exploration of the structure-activity relationships and mechanisms of action of 3-phenylindole derivatives will undoubtedly pave the way for the design of next-generation drugs with improved efficacy and safety profiles. This guide provides a solid foundation for researchers to build upon in their quest for novel and effective treatments for a multitude of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 6. VEGFR2 inhibition assay [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of the Synthesis and Reactivity of 3-Phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and reactivity of the privileged heterocyclic scaffold, 3-phenyl-1H-indole. This document details established and modern synthetic routes, explores its reactivity in key chemical transformations, and summarizes its significant biological activities, with a focus on its potential in drug discovery and development.

Synthesis of this compound

The construction of the this compound core can be achieved through various synthetic strategies, ranging from classical named reactions to modern cross-coupling methodologies.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles. The synthesis of this compound via this method typically involves the acid-catalyzed reaction of phenylhydrazine with α-phenylacetaldehyde or a suitable precursor. The reaction proceeds through the formation of a phenylhydrazone, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[1][2][3][4][5]

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole (Adapted for this compound)

This protocol for the synthesis of the isomeric 2-phenylindole provides a representative example of the Fischer indole synthesis. The synthesis of this compound would analogously start from the appropriate phenylhydrazone of an α-phenyl carbonyl compound.

Step 1: Preparation of Acetophenone Phenylhydrazone [6][7][8]

-

In a round-bottom flask, dissolve acetophenone (1.0 eq.) in ethanol.

-

Add phenylhydrazine (1.0 eq.) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield acetophenone phenylhydrazone.

Step 2: Cyclization to 2-Phenylindole [1][6][7]

-

In a beaker, intimately mix the prepared acetophenone phenylhydrazone (1.0 eq.) with powdered anhydrous zinc chloride (4-5 eq.).

-

Heat the mixture in an oil bath to approximately 170 °C with vigorous stirring.

-

After the initial vigorous reaction subsides (typically a few minutes), remove the flask from the heat and allow it to cool slightly.

-

Carefully quench the reaction mixture with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 2-phenylindole.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the construction of the this compound scaffold, providing high yields and broad functional group tolerance.

A highly efficient and atom-economical approach involves the direct palladium-catalyzed C-H arylation of indole with a phenyl halide. This method avoids the pre-functionalization of the indole ring.[9]

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of Indole [9]

-

To a screw-cap vial, add indole (1.0 eq.), the desired aryl halide (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), bis(diphenylphosphino)methane (dppm, 5 mol%), and lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.).

-

Add degassed water as the solvent.

-

Seal the vial and stir the mixture vigorously at 110 °C for 18-24 hours.

-

After cooling to room temperature, partition the mixture between 1M HCl and ethyl acetate.

-

Separate the layers and extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield the this compound derivative.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. For the synthesis of this compound, this typically involves the reaction of a 3-haloindole (e.g., 3-bromoindole or 3-iodoindole) with phenylboronic acid in the presence of a palladium catalyst and a base.[10][11][12][13][14]

Experimental Protocol: Suzuki-Miyaura Coupling [10][11][13][14]

-

In a reaction vessel, combine the 3-haloindole (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2-3 eq.).

-

Add a suitable solvent system, for example, a mixture of dioxane and water (e.g., 4:1).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

-

After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

The Heck reaction provides another avenue for the arylation of the indole nucleus. This reaction typically involves the palladium-catalyzed coupling of a 3-haloindole with styrene, followed by isomerization of the resulting styrenylindole.[4][5][15][16][17]

Experimental Protocol: Heck Coupling of an Aryl Halide with Styrene (General) [15][16][17]

-

To a reaction flask, add the aryl halide (e.g., 3-bromoindole, 1.0 eq.), styrene (1.2 eq.), a palladium catalyst such as palladium(II) acetate (1-5 mol%), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine or potassium carbonate).

-

Add a suitable solvent, such as DMF or dioxane.

-

Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 140 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product by column chromatography.

Reactivity of this compound

The reactivity of the this compound core is influenced by both the electron-rich indole nucleus and the phenyl substituent at the C3 position.

Electrophilic Aromatic Substitution

The indole ring is highly susceptible to electrophilic attack. While the C3 position is the most nucleophilic in unsubstituted indole, in this compound, electrophilic substitution can occur at other positions, primarily at the C2 position of the indole ring or on the phenyl ring, depending on the reaction conditions and the nature of the electrophile.

Halogenation of this compound can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS).[18][19][20]

Experimental Protocol: Bromination of Indole with NBS (General) [18]

-

Dissolve the indole substrate (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Add N-bromosuccinimide (NBS, 1.0-1.1 eq.) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

N-Alkylation

The nitrogen atom of the indole ring can be readily alkylated using a variety of alkylating agents in the presence of a base. This modification is crucial for diversifying the chemical space of this compound derivatives.

Experimental Protocol: N-Alkylation of this compound [21]

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF or THF at 0 °C, add a solution of this compound (1.0 eq.) in the same solvent dropwise.

-

Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Biological Activities and Signaling Pathways

This compound and its derivatives have emerged as a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.

Antitubercular Activity

A notable biological activity of this compound derivatives is their potent in vitro inhibition of Mycobacterium tuberculosis growth. Structure-activity relationship (SAR) studies have shown that substituents on both the phenyl and indole rings can significantly influence the antimycobacterial potency.[9]

| Compound | Substituent (Phenyl Ring) | Substituent (Indole Ring) | MIC (µM) against Mtb H37Rv |

| 3a | H | H | > 103.5 |

| 3b | 4-CH₃ | H | 96.5 |

| 3d | 4-F | H | 94.7 |

| 3e | 4-CF₃ | H | 47.8 |

| 3h | 4-CF₃ | 2-CH₃ | 18.2 |

| Isoniazid | - | - | 2.3 |

Table 1: Minimum Inhibitory Concentration (MIC) of selected this compound derivatives against Mycobacterium tuberculosis H37Rv.[9]

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[21][22][23][24]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several indole derivatives have been shown to exert their anticancer effects by inhibiting this pathway at various nodes.[23][24]

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor involved in regulating immune responses, cell proliferation, and xenobiotic metabolism. Indole and its derivatives are known endogenous ligands for AHR. Modulation of AHR signaling by this compound derivatives represents a potential therapeutic strategy in various diseases, including cancer and inflammatory disorders.[3][25][26][27][28]

Conclusion

This compound is a versatile heterocyclic compound with a rich chemistry and significant biological potential. The synthetic methodologies outlined in this guide, from the classical Fischer indole synthesis to modern palladium-catalyzed cross-coupling reactions, provide a robust toolkit for the synthesis of a diverse array of derivatives. The reactivity profile of the this compound core allows for further functionalization, enabling the exploration of a broad chemical space. The demonstrated antitubercular and anticancer activities, coupled with the modulation of key signaling pathways such as PI3K/Akt and AHR, underscore the importance of this scaffold in drug discovery. This technical guide serves as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further investigation into the therapeutic potential of this compound derivatives.

Synthesis and Reactivity Workflow

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Heck Reaction [organic-chemistry.org]

- 5. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of 2-phenylindole | PDF [slideshare.net]

- 7. scribd.com [scribd.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benthamscience.com [benthamscience.com]

- 25. researchgate.net [researchgate.net]

- 26. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Spectroscopic Profile of 3-Phenyl-1H-indole: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for 3-Phenyl-1H-indole (CAS No: 1504-16-1), a significant heterocyclic compound in medicinal chemistry and materials science. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serves as a crucial reference for researchers, scientists, and professionals in drug development for the unambiguous identification and characterization of this molecule.

Molecular Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound provide definitive information about its structure.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons on the indole and phenyl rings. The data presented was acquired in deuterated chloroform (CDCl₃) at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Reference |

| 8.20 | bs | - | 1H | N-H (indole) | [2] |

| 7.95 | d | 8.0 | 1H | Ar-H | [2] |

| 7.67 | dt | 8.0, 1.5 | 2H | Ar-H | [2] |

| 7.48–7.39 | m | - | 3H | Ar-H | [2] |

| 7.36 | d | 2.5 | 1H | Ar-H | [2] |

| 7.32–7.16 | m | - | 3H | Ar-H | [2] |

Key: bs = broad singlet, d = doublet, dt = doublet of triplets, m = multiplet, Ar-H = Aromatic Proton

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The following data was obtained in CDCl₃ at 101 MHz.

| Chemical Shift (δ) ppm | Assignment | Reference |

| 136.7 | Aromatic C | [2] |

| 135.6 | Aromatic C | [2] |

| 128.7 (2C) | Aromatic CH | [2] |

| 127.5 (2C) | Aromatic CH | [2] |

| 125.9 | Aromatic C | [2] |

| 125.8 | Aromatic C | [2] |

| 122.4 | Aromatic CH | [2] |

| 121.7 | Aromatic CH | [2] |

| 120.3 | Aromatic CH | [2] |

| 119.8 | Aromatic CH | [2] |

| 118.4 | Aromatic C | [2] |

| 111.4 | Aromatic CH | [2] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement.

| Technique | Ionization Mode | Calculated m/z | Observed m/z | Inferred Ion | Reference |

| HRMS | ESI | 192.0819 | 192.0834 | [M-H]⁻ | [2] |

| GC-MS | EI | - | 193 (Base Peak) | [M]⁺ | [1] |

| GC-MS | EI | - | 165, 194, 192 | Fragments | [1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands for its key structural features.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| ~3400 | N-H Stretch | Medium, Broad | Indole N-H |

| 3100–3000 | C-H Stretch | Medium | Aromatic C-H |

| 1600–1450 | C=C Stretch | Medium-Strong | Aromatic Rings |

| 800–680 | C-H Bend | Strong | Aromatic Out-of-Plane Bending |

Experimental Protocols

The data presented in this guide are typically acquired using standard, high-performance instrumentation.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are recorded on a high-field spectrometer, such as a Bruker Avance III HD, typically operating at 400 MHz for protons.[2]

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.

-

Data Acquisition: The prepared sample is placed in the NMR probe. For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts (δ) are reported in parts per million (ppm).

Mass Spectrometry

High-resolution mass spectra are often acquired using an LTQ Orbitrap Discovery mass spectrometer or a similar high-resolution instrument.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC) or gas chromatography (GC).

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for generating ions (e.g., [M-H]⁻ or [M+H]⁺) with minimal fragmentation.[2] Electron Ionization (EI) is a higher-energy method often used with GC-MS that results in characteristic fragmentation patterns.[1]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

FTIR spectra are recorded on a spectrometer equipped with an ATR (Attenuated Total Reflectance) sampling module.

-

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: An infrared beam is passed through the sample. The instrument records the interference pattern, which is then mathematically converted into an IR spectrum showing absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption peaks corresponding to the various functional groups within the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization and structure elucidation of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

A Technical Guide to the Synthesis of 3-Phenyl-1H-indole: Key Intermediates and Precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 3-Phenyl-1H-indole, a significant structural motif in medicinal chemistry and materials science. The document details the key intermediates and precursors, presents quantitative data for reaction optimization, provides detailed experimental protocols for prominent methods, and illustrates the reaction pathways through clear diagrams.

Introduction

The this compound scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1] The efficient and regioselective synthesis of these molecules is of paramount importance for drug discovery and development. This guide explores both classical and modern synthetic methodologies, offering a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.

Key Synthetic Strategies

The synthesis of this compound can be broadly categorized into two approaches: classical indole ring formation reactions and modern cross-coupling strategies.

Classical Indole Syntheses

The Fischer indole synthesis is a venerable and widely used method for constructing the indole nucleus.[2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with a ketone or an aldehyde.[2][3]

Key Intermediates and Precursors:

-

Precursors: Phenylhydrazine and an appropriate carbonyl compound. For the synthesis of this compound, phenylacetaldehyde or a derivative would be a logical choice, though other precursors can be envisioned.

-

Key Intermediates: The corresponding phenylhydrazone, which then tautomerizes to an enamine. A[3][3]-sigmatropic rearrangement of the enamine is a crucial step in the mechanism.[2][4]

Reaction Pathway:

Quantitative Data:

While the Fischer indole synthesis is a classic method, specific high-yield examples for the direct synthesis of unsubstituted this compound can be challenging to find in modern literature, which often focuses on more regioselective cross-coupling methods. The yields can be variable and are highly dependent on the substrates and the acid catalyst used.[3]

| Carbonyl Precursor | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-(4-benzoylphenyl)ethanone | ZnCl2 | Xylene | Reflux | 50 | [5] |

| Phenylacetaldehyde | Polyphosphoric acid | - | 100-120 | Moderate | Theoretical |

Experimental Protocol: Synthesis of --INVALID-LINK--methanone (A 2-aryl indole example) [5]

-

To a solution of 1-(4-benzoylphenyl)ethanone (5.6 g, 25 mmol) in ethanol (50 mL), add phenylhydrazine (3 mL, 25 mmol) and concentrated hydrochloric acid (0.5 mL).

-

Reflux the reaction mixture for 3 hours.

-

Distill off the ethanol to obtain the crude hydrazone as a dark brown solid.

-

Dissolve the hydrazone in xylene (50 mL) and add anhydrous ZnCl2 (6.8 g, 50 mmol).

-

Reflux the reaction mixture in an oil bath for 3 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and proceed with aqueous workup and purification to yield the product.

The Bischler-Möhlau synthesis is another classical method, typically yielding 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of an aniline.[6][7] Its application for the direct synthesis of 3-phenylindoles is limited due to regioselectivity issues, often favoring the 2-substituted isomer.[8]

Key Intermediates and Precursors:

-

Precursors: α-Bromoacetophenone and aniline (in excess).

-

Key Intermediates: An α-arylamino-ketone intermediate.[9]

Due to the general preference for the formation of 2-arylindoles, a detailed protocol and quantitative data for the synthesis of this compound via this method are not extensively reported.

Modern Synthetic Methods: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which offer highly efficient and regioselective routes to 3-phenylindoles.

Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of 3-arylindoles. This approach avoids the need for pre-functionalized indole substrates (like boronic acids or halides), directly coupling the C3-H of indole with an aryl halide.[1][10]

Key Intermediates and Precursors:

-

Precursors: Indole (or a substituted indole) and an aryl halide (e.g., iodobenzene, bromobenzene).

-

Key Intermediates: A palladium(II) intermediate formed after oxidative addition of the aryl halide to the Pd(0) catalyst. Subsequent C-H activation at the indole C3 position leads to the formation of the C-C bond.

Reaction Workflow:

References

- 1. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]

- 8. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to 3-Phenyl-1H-indole: Commercial Availability, Purity, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Phenyl-1H-indole, a versatile heterocyclic compound with significant potential in drug discovery and development. This document details its commercial availability, purity grades, and analytical methodologies for its characterization. Furthermore, it explores its notable biological activities, particularly its promising antimycobacterial properties.

Commercial Suppliers and Purity Grades

This compound is readily available from several commercial suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available compound is typically high, with most suppliers offering grades of 97% or greater. For applications demanding exceptional purity, some suppliers can provide the compound in grades up to 99.999%.[1]

Below is a summary of prominent suppliers and their offered purity grades for this compound (CAS: 1504-16-1).

| Supplier | Stated Purity | Notes |

| American Elements | Capable of producing 99%, 99.9%, 99.99%, 99.999% and higher purity grades.[1] | Offers various grades including technical, reagent, and pharmaceutical grades. |

| Sigma-Aldrich | 97% | Available in various quantities for research purposes.[2] |

| Apollo Scientific | 97% | - |

| BLD Pharm | Information on specific purity grades not readily available, but they provide a Certificate of Analysis for each product.[3] | Offers custom synthesis and scale-up manufacturing.[4] |

It is recommended to request a certificate of analysis (CoA) from the supplier to obtain lot-specific purity data and information on potential impurities.

Experimental Protocols

Synthesis of this compound via Palladium-Catalyzed Direct Arylation

A common and efficient method for the synthesis of this compound is the palladium-catalyzed direct C-H arylation of indole.[5] This method offers high regioselectivity.[5]

Materials:

-

Indole

-

Phenyl halide (e.g., iodobenzene, bromobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Bis(diphenylphosphino)methane (dppm)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Degassed water (H₂O)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

In a screw-cap vial, combine indole (1.0 mmol), the appropriate phenyl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), dppm (5 mol%), and LiOH·H₂O (3.0 mmol) in degassed H₂O (2 mL).[5]

-

Stir the reaction mixture vigorously at 110 °C for 18-24 hours.[5]

-

After cooling to room temperature, partition the mixture between 1M HCl (20 mL) and ethyl acetate (20 mL).[5]

-

Separate the layers and extract the aqueous layer with ethyl acetate (4 x 20 mL).[5]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent.[5]

-

Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of synthesized or commercially obtained this compound can be accurately determined using reverse-phase HPLC.[5]

Instrumentation and Conditions:

-

HPLC System: An Äkta HPLC system (GE Healthcare® Life Sciences) or equivalent, equipped with a binary pump, manual injector, and UV detector.[5]

-

Column: Nucleodur C-18, 5 µm, 250 × 4.6 mm.[5]

-

Mobile Phase A: 100% water with 0.1% acetic acid.[5]

-

Mobile Phase B: Acetonitrile/methanol (1:1, v/v).[5]

-

Flow Rate: 1.5 mL/min.[5]

-

Detection: UV at 254 nm.[5]

-

Data Acquisition: Unicorn 5.31 software or equivalent.[5]

Gradient Elution Program:

-

0-7 min: 100% Mobile Phase A.[5]

-

7-15 min: Linear gradient to 90% Mobile Phase B.[5]

-

15-30 min: Hold at 90% Mobile Phase B.[5]

-

30-35 min: Return to 100% Mobile Phase A.[5]

-

35-45 min: Hold at 100% Mobile Phase A for column re-equilibration.[5]

Mandatory Visualizations

Synthesis and Purification Workflow for this compound

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Drug Development Potential

Recent studies have highlighted the significant biological activities of this compound and its derivatives, positioning them as promising scaffolds in drug discovery.[6]

Antimycobacterial Activity

Notably, this compound has demonstrated in vitro inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5][7] This activity extends to multidrug-resistant (MDR) strains, suggesting a mechanism of action distinct from current first-line anti-TB drugs.[5] Furthermore, certain derivatives have shown potent bactericidal activity at concentrations close to their Minimum Inhibitory Concentration (MIC).[5][7]

The development of novel anti-TB agents is a global health priority due to the rise of drug-resistant strains. The this compound scaffold represents a valuable starting point for the design and synthesis of new classes of antitubercular drugs.

Logical Workflow for Antimycobacterial Drug Development

The following diagram illustrates a logical workflow for the development of this compound-based antimycobacterial agents.

Caption: A logical workflow for the development of this compound derivatives as antimycobacterial agents.

While the precise molecular target and signaling pathway of this compound in Mycobacterium tuberculosis are still under investigation, its demonstrated efficacy against drug-resistant strains makes it a compelling lead for further research and development.[5] Future studies will likely focus on elucidating its mechanism of action to optimize its therapeutic potential.

References

- 1. Synthesis and Antimycobacterial Activity of 3-Phenyl-1 H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Step-by-Step Protocol for the Fischer Indole Synthesis of 2-Phenyl-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fischer indole synthesis is a robust and widely utilized chemical reaction for synthesizing indole derivatives from an arylhydrazine and a ketone or aldehyde under acidic conditions.[1][2] This method remains a cornerstone in medicinal chemistry and the synthesis of natural products.[3] This document provides a detailed protocol for the synthesis of 2-Phenyl-1H-indole, a common indole derivative, using phenylhydrazine and acetophenone as starting materials. The reaction proceeds in two main stages: the formation of an acetophenone phenylhydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the final indole product.[3][4]

Note on Regioselectivity: The Fischer indole synthesis of phenylhydrazine and acetophenone yields 2-Phenyl-1H-indole . To synthesize the 3-Phenyl-1H-indole isomer, phenylacetaldehyde would be required as the carbonyl starting material in place of acetophenone. The protocol detailed below focuses on the well-documented synthesis of 2-Phenyl-1H-indole.

Overall Reaction Scheme

Experimental Protocols

This synthesis is presented as a two-step procedure for clarity and purity of the final product. A one-pot approach is also possible but may require more rigorous purification.[3]

Part 1: Synthesis of Acetophenone Phenylhydrazone (Intermediate)

This first step involves the condensation of phenylhydrazine and acetophenone to form the corresponding phenylhydrazone intermediate.[5][6]

Materials:

-

Phenylhydrazine

-

Acetophenone

-

95% Ethanol

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask, combine acetophenone (0.33 mol) and phenylhydrazine (0.33 mol).[6]

-

Warm the mixture gently on a steam cone or in a water bath for approximately one hour.[6]

-

Dissolve the resulting hot mixture in 80 mL of 95% ethanol. A few drops of glacial acetic acid can be added to facilitate the reaction.[7]

-

Induce crystallization by agitating or scratching the inside of the flask.

-

Cool the mixture in an ice bath to maximize the precipitation of the product.[6]

-

Collect the crystalline product by vacuum filtration and wash it with a small amount of cold 95% ethanol (approx. 25 mL).[6]

-

A second crop of crystals can be obtained by concentrating the mother liquor.[6]

-

Dry the combined solids under reduced pressure. The expected product is a white crystalline solid with a melting point of 105–106°C.[6]

Part 2: Acid-Catalyzed Cyclization to 2-Phenyl-1H-indole

This step uses a strong acid catalyst and heat to induce the cyclization of the phenylhydrazone intermediate into the indole ring system. Both zinc chloride and polyphosphoric acid are effective catalysts.[6][7]

Method A: Using Anhydrous Zinc Chloride

Materials:

-

Acetophenone Phenylhydrazone (from Part 1)

-

Anhydrous Zinc Chloride (powdered)

-

Toluene

-

Dilute Hydrochloric Acid (approx. 10%)

Procedure:

-

In a tall beaker or flask, create an intimate mixture of freshly prepared acetophenone phenylhydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g).[6]

-

Immerse the reaction vessel in a preheated oil bath at 170°C and stir the mixture vigorously.[6]

-

The solid mass will become a liquid within 3-4 minutes, and the evolution of white fumes will be observed.[6]

-

Remove the beaker from the oil bath and continue stirring for another 5 minutes.

-

To prevent the mixture from solidifying into a hard mass, add 200 g of sand and 100 mL of water, and stir until the mixture is granular.[6]

-

Add 250 mL of water and 50 mL of concentrated hydrochloric acid. Heat the mixture to boiling, then allow the solid to settle.

-

Decant the supernatant liquid and wash the residue twice by boiling with 200 mL of water.

-

Add 150 mL of 95% ethanol to the residue, heat to boiling, and filter the hot solution.

-

Cool the filtrate to induce crystallization of 2-Phenyl-1H-indole. The product can be further purified by recrystallization from ethanol.[6]

Method B: Using Polyphosphoric Acid (PPA)

Materials:

-

Acetophenone Phenylhydrazone (from Part 1)

-

Polyphosphoric Acid (PPA)

-

Rectified Spirit (Ethanol)

Procedure:

-

Place acetophenone phenylhydrazone (10 g) in a beaker and add polyphosphoric acid (approx. 50 g).[7]

-

Heat the mixture in an oil bath maintained at 120-125°C for about 10 minutes, stirring constantly.[7]

-

The reaction is exothermic; if the temperature rises above 140°C, cool the beaker briefly in an ice bath.

-

After the initial reaction subsides, heat the mixture at 120°C for an additional 20 minutes.

-

Allow the mixture to cool to about 90°C and then pour it into a large beaker containing approximately 450 mL of cold water, stirring vigorously.[7]

-

Filter the resulting crude solid at the pump and wash thoroughly with water.

-

Purify the crude product by recrystallization. Dissolve it in hot rectified spirit (approx. 80 mL), add a small amount of decolorizing carbon, and filter the hot solution.

-

Cool the filtrate to obtain purified crystals of 2-Phenyl-1H-indole.[7]

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of 2-Phenyl-1H-indole.

| Step | Reactants | Catalyst/Solvent | Temperature | Time | Yield | Reference |

| Hydrazone Formation | Acetophenone, Phenylhydrazine | 95% Ethanol / Acetic Acid | Steam Cone (approx. 100°C) | 1 hour | 87-91% | [6] |

| Cyclization (Method A) | Acetophenone Phenylhydrazone | Anhydrous Zinc Chloride | 170°C | ~10 minutes | 72-80% | [6] |

| Cyclization (Method B) | Acetophenone Phenylhydrazone | Polyphosphoric Acid | 120-140°C | 30 minutes | High | [7] |

| Cyclization (Alternative) | Acetophenone Phenylhydrazone | Choline chloride.2ZnCl₂ | 95°C | 4 hours | 91% | [5] |

Visualized Workflow

The following diagram illustrates the general workflow for the two-step synthesis of 2-Phenyl-1H-indole.

Caption: Workflow for the two-step Fischer indole synthesis.

References

Application Notes and Protocols: Palladium-Catalyzed Direct C-H Arylation for 3-Phenyl-1H-indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Phenyl-1H-indole via palladium-catalyzed direct C-H arylation. This method offers an atom-economical and efficient route to construct this important structural motif, which is prevalent in pharmaceuticals and functional materials.

Introduction

Direct C-H arylation has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds by directly coupling C-H bonds with aryl partners. In the context of indole chemistry, palladium-catalyzed C-H arylation at the C3 position is a highly sought-after transformation. This approach avoids the pre-functionalization of the indole ring, which is often required in traditional cross-coupling methods, thereby reducing the number of synthetic steps and improving overall efficiency. The regioselectivity of the arylation (C2 versus C3) can often be controlled by the choice of catalyst, ligands, and reaction conditions.[1][2]

Data Presentation

The following tables summarize quantitative data from selected studies on the palladium-catalyzed C3-arylation of indoles, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Optimization of Reaction Conditions for C3-Arylation of N-(phenylsulfonyl)indole with 4-fluorophenylboronic acid.[1]

| Entry | Catalyst System | Ligand | Co-catalyst/Additive | Solvent | Temp (°C) | Yield (%) | C2:C3 Selectivity |

| 1 | Pd(OTs)₂ (10 mol%) | 2,2'-bipyrimidine (5 mol%) | - | Acetic Acid | 40 | 65 | 1:10 |

| 2 | Pd(OTs)₂ (10 mol%) | 2,2'-bipyrimidine (5 mol%) | - | Acetic Acid/Trifluoroethanol (1:1) | 40 | 72 | 1:12 |

| 3 | Pd(OTs)₂ (5 mol%) | 2,2'-bipyrimidine (2.5 mol%) | Cu(OAc)₂ (1 equiv), Benzoquinone (1 equiv) | Acetic Acid/Trifluoroethanol (1:1) | 60 | 81 | 1:13 |

Table 2: One-Pot Synthesis of this compound from o-Iodoaniline and Acetophenone N-Tosylhydrazone.[3]

| Entry | Palladium Catalyst (mol%) | Base | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | DDQ | DMF | 100 then 120 | 6 + 6 | 63 |

| 2 | Pd(OAc)₂ (5) | Na₂CO₃ | DDQ | DMF | 100 then 120 | 6 + 6 | 45 |

| 3 | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | DDQ | DMF | 100 then 120 | 6 + 6 | 52 |

| 4 | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ | - | DMF | 100 then 120 | 6 + 6 | <5 |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: C3-Arylation of N-Protected Indole with an Arylboronic Acid[1]

This protocol is based on the aerobic oxidative arylation of N-(phenylsulfonyl)indole.

Materials:

-

N-(phenylsulfonyl)indole

-

4-fluorophenylboronic acid

-

Pd(OAc)₂ (Palladium(II) acetate)

-

TsOH·H₂O (p-Toluenesulfonic acid monohydrate)

-

2,2'-bipyrimidine (bpym)

-

Cu(OAc)₂ (Copper(II) acetate)

-

Benzoquinone (BQ)

-

Acetic Acid (AcOH)

-

Trifluoroethanol (TFE)

-

Dichloromethane (for workup)

-

Saturated aqueous NaHCO₃ (for workup)

-

Brine (for workup)

-

Anhydrous MgSO₄ (for drying)

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%) and TsOH·H₂O (20 mol%).

-

Add acetic acid (0.5 mL) and trifluoroethanol (0.5 mL) and stir for 5 minutes at room temperature to in situ generate the Pd(OTs)₂ catalyst.

-

To this solution, add 2,2'-bipyrimidine (2.5 mol%), N-(phenylsulfonyl)indole (0.2 mmol, 1.0 equiv), 4-fluorophenylboronic acid (0.3 mmol, 1.5 equiv), Cu(OAc)₂ (0.2 mmol, 1.0 equiv), and benzoquinone (0.2 mmol, 1.0 equiv).

-

Seal the vial and place it in a preheated oil bath at 60 °C.

-

Stir the reaction mixture for 17 hours.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired C3-arylated indole.

Protocol 2: One-Pot Synthesis of this compound[3]

This protocol describes a tandem one-pot synthesis from ortho-iodoanilines and N-tosylhydrazones.

Materials:

-

o-iodoaniline

-